≥10-Fold Fluorescence Sensitivity Gain in Blood Serum Over AMC-Based Substrates
Fluorogenic substrates containing the 7-amino-4-trifluoromethylcoumarin (AFC) leaving group enable at least 10-fold higher measurement sensitivity compared with conventional 7-amino-4-methylcoumarin (AMC) substrates when assayed in blood serum on microtiter plate fluorescence readers. This finding was established and patented for the AFC fluorophore class, directly encompassing Boc-Leu-Gly-Arg-AFC [1]. The sensitivity gain is attributed to the superior spectral properties of the AFC fluorophore and reduced interference from serum autofluorescence in the red-shifted emission window.
| Evidence Dimension | Fluorescence detection sensitivity in blood serum |
|---|---|
| Target Compound Data | ≥10-fold higher sensitivity (AFC-based substrates, class-level) |
| Comparator Or Baseline | Conventional AMC-based substrates: baseline sensitivity (1×) |
| Quantified Difference | ≥10-fold sensitivity increase (lower limit; actual may exceed 10×) |
| Conditions | Microtiter plate fluorometric assay; blood serum matrix; clinical laboratory fluorescence reader configuration |
Why This Matters
For procurement decisions, this ≥10-fold sensitivity advantage means that Boc-Leu-Gly-Arg-AFC can detect protease activity at substrate concentrations, enzyme levels, or in sample volumes where AMC-based substrates would produce signals below the limit of reliable quantification, directly reducing sample consumption and enabling assays in biofluids with low target enzyme abundance.
- [1] Hofer HW, Meier HJ. Method for measuring the activity of proteases. US Patent 8,759,019 B2 / US20100267054A1. Granted June 24, 2014. Priority date: 2008-07-07. View Source
